4-(Piperazin-1-yl)pyridin-2-ol
CAS No.:
Cat. No.: VC18172337
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 4-piperazin-1-yl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C9H13N3O/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |
| Standard InChI Key | DUBVXODCQGCVJX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC(=O)NC=C2 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name for 4-(Piperazin-1-yl)pyridin-2-ol is 4-piperazin-1-yl-1H-pyridin-2-one, reflecting its bicyclic structure comprising a six-membered piperazine ring (1,4-diazacyclohexane) attached at the 4-position of a 2-hydroxypyridine system . The tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms contributes to its chemical reactivity, with the keto form predominating in aqueous solutions due to resonance stabilization .
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.22 g/mol | |
| SMILES | C1CN(CCN1)C2=CC(=O)NC=C2 | |
| InChI Key | DUBVXODCQGCVJX-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) for 4-(Piperazin-1-yl)pyridin-2-ol remain unreported in the surveyed literature, computational predictions using PubChem’s algorithms suggest characteristic absorption bands at 1650–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch) . The piperazine ring’s chair conformation and pyridinone plane likely create a 120° dihedral angle, optimizing - stacking interactions in protein binding pockets .
Synthesis and Derivative Development
Hypothetical Synthetic Routes
Though no explicit synthesis protocols for 4-(Piperazin-1-yl)pyridin-2-ol are documented, analogous piperazine-pyridinone hybrids are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Reacting 4-chloropyridin-2-ol with piperazine under reflux in polar aprotic solvents (e.g., DMF, 80–100°C) .
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromopyridin-2-ol with piperazine, leveraging ligands like Xantphos to enhance yield .
Yield optimization would require careful control of stoichiometry, with molar ratios of 1:1.2 (pyridin-ol:piperazine) and reaction times exceeding 24 hours to account for the piperazine’s low nucleophilicity .
Structural Modifications and Bioisosteres
Derivatization strategies for enhancing bioavailability could include:
-
N-Alkylation: Introducing methyl or ethyl groups to the piperazine nitrogen to modulate lipophilicity () .
-
Halogenation: Substituting the pyridinone ring with chlorine or fluorine at position 5 to improve metabolic stability, as seen in the antidepressant candidate A20 .
Physicochemical and Pharmacokinetic Profiling
Calculated Drug-Likeness Parameters
-
Topological Polar Surface Area (TPSA): 45.8 Ų (indicative of moderate blood-brain barrier permeability)
-
log P (Octanol-Water): 0.92 ± 0.35 (suggesting balanced hydrophilicity for CNS penetration)
-
Hydrogen Bond Donors/Acceptors: 2/4 (compliant with Lipinski’s Rule of Five)
Table 2: Predicted ADME Properties
| Parameter | Value | Implication |
|---|---|---|
| Water Solubility | -2.12 (LogS) | Moderately soluble in aqueous buffers |
| CYP3A4 Inhibition | 0.85 Probability | High risk of drug-drug interactions |
| Plasma Protein Binding | 78% | Moderate tissue distribution |
Metabolic Stability Considerations
Comparative Analysis with Structural Analogs
Antidepressant Lead Compound A20
The derivative 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one (A20) exhibits:
This 2.5-fold increase in metabolic stability highlights the impact of phenyl substitution at N1 of the pyridinone ring.
Antibacterial Piperazine-Pyridinone Hybrids
Compounds like 6-chloro-3-[(4-phenylpiperazin-1-yl)methyl]pyridin-2-ol (ChemSpider ID 2925234) demonstrate:
The enhanced lipophilicity from the chlorophenyl group improves membrane penetration in Gram-positive pathogens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume